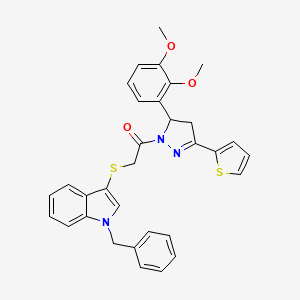

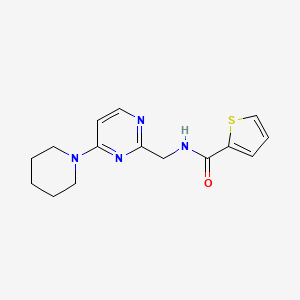

![molecular formula C19H14ClN5O2 B2823588 N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 656831-78-6](/img/structure/B2823588.png)

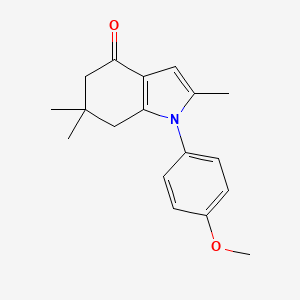

N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a chemical compound that has been the subject of scientific research in recent years. It is a member of the pyrazolopyrimidine family of compounds, which have been found to have a wide range of biological activities.

科学的研究の応用

Medical Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed for fluorine-18 labeling and in vivo imaging using positron emission tomography (PET). This compound and its precursor were synthesized in significant yields and radiolabeled with fluorine-18 for PET imaging applications, highlighting their potential in medical diagnostics (Dollé et al., 2008).

Anticancer and Antimicrobial Activities

Compounds with a pyrazolo[1,5-a]pyrimidin structure have shown moderate anticancer activity. Their structural and crystal properties were synthesized and evaluated, demonstrating potential applications in cancer research (Lu Jiu-fu et al., 2015). Additionally, enaminones used as building blocks for synthesizing substituted pyrazoles exhibited antitumor and antimicrobial activities, indicating their utility in developing new therapeutic agents (Riyadh, 2011).

Enzyme Inhibition

A series of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their potential as enzyme inhibitors. This work showcases the chemical diversity and applicability of such compounds in enzyme inhibition studies, suggesting their relevance in therapeutic drug development (Ju Liu et al., 2016).

Structural Studies

The synthesis and crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, were reported. The study provided insights into the molecular interactions and packing in the crystal lattice, contributing to the understanding of the structural aspects of pyrazolo[1,5-a]pyrimidin derivatives and their potential applications (Repich et al., 2017).

作用機序

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .

Mode of Action

The compound interacts with EGFR-TK, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding site of the EGFR-TK, preventing the phosphorylation and subsequent activation of the receptor .

Biochemical Pathways

The inhibition of EGFR-TK affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR-TK, the compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys .

Result of Action

The compound’s action results in a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells that overexpress EGFR-TK . This can lead to a reduction in tumor size and potentially to tumor regression .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the target cells . For example, cells that overexpress EGFR-TK are more likely to be affected by the compound .

特性

IUPAC Name |

N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O2/c20-13-6-8-14(9-7-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGGXJDCYQVBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

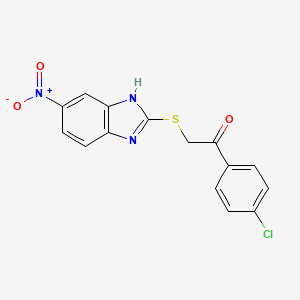

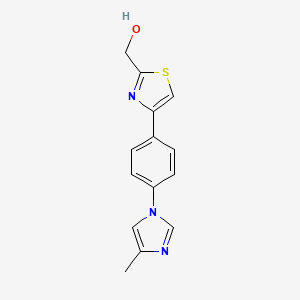

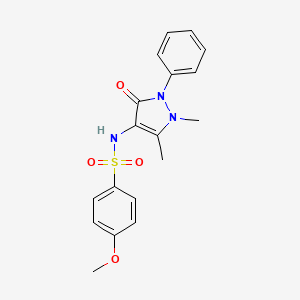

![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)

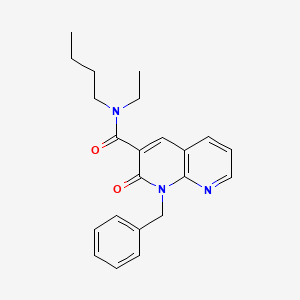

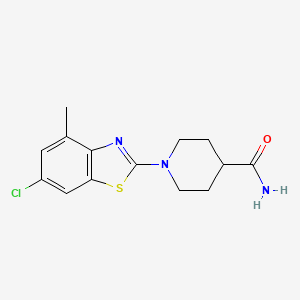

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2823516.png)

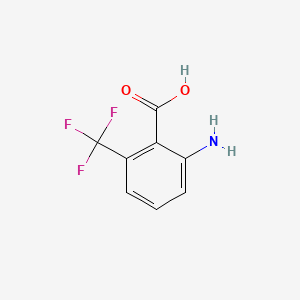

![3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride](/img/structure/B2823518.png)

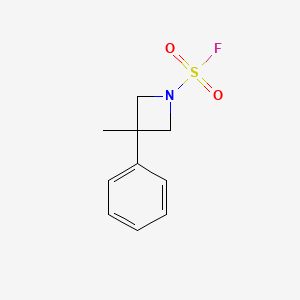

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2823522.png)